8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Overview
Description
8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is a benzoxepin derivative, characterized by a fused benzene and oxepin ring system with two methyl groups at positions 8 and 9. This compound is primarily used in research settings and has various applications in scientific studies.
Preparation Methods
The synthesis of 8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reaction.
Chemical Reactions Analysis
8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of 8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one can be compared with other benzoxepin derivatives and related compounds. Similar compounds include:
1,2,3,4-Tetrahydro-5,8-dimethyl-naphthalene: Another fused ring system with different functional groups and properties.
2,3,4,9-Tetrahydro-9-(3-hydroxy-1,4-dioxo-1): A compound with a similar ring structure but different substituents.
Indole derivatives: Compounds with a fused benzene and pyrrole ring system, often studied for their biological activities.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and characteristics.
Properties
IUPAC Name |
8,9-dimethyl-3,4-dihydro-2H-1-benzoxepin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-5-6-10-11(13)4-3-7-14-12(10)9(8)2/h5-6H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQIYTHBATUZJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)CCCO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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